N,N-Bis((p-tolylsulphonyl)methyl)ethylamine
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Overview
Description
N,N-Bis((p-tolylsulphonyl)methyl)ethylamine is a chemical compound with the molecular formula C18H23NO4S2. It is characterized by the presence of two p-tolylsulphonyl groups attached to a central ethylamine structure. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis((p-tolylsulphonyl)methyl)ethylamine typically involves the reaction of p-toluenesulfonyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with another equivalent of p-toluenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis((p-tolylsulphonyl)methyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
N,N-Bis((p-tolylsulphonyl)methyl)ethylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis((p-tolylsulphonyl)methyl)ethylamine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis((p-tolylsulphonyl)methyl)methylamine
- N,N-Bis((p-tolylsulphonyl)methyl)propylamine
- N,N-Bis((p-tolylsulphonyl)methyl)butylamine
Uniqueness
N,N-Bis((p-tolylsulphonyl)methyl)ethylamine is unique due to its specific ethylamine backbone, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
35777-35-6 |
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Molecular Formula |
C18H23NO4S2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N,N-bis[(4-methylphenyl)sulfonylmethyl]ethanamine |
InChI |
InChI=1S/C18H23NO4S2/c1-4-19(13-24(20,21)17-9-5-15(2)6-10-17)14-25(22,23)18-11-7-16(3)8-12-18/h5-12H,4,13-14H2,1-3H3 |
InChI Key |
QUVOXOIEHSGNAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CS(=O)(=O)C1=CC=C(C=C1)C)CS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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